Product packaging for 5-Cyanopyrimidine-4-carboxylic acid(Cat. No.:CAS No. 1781895-01-9)

5-Cyanopyrimidine-4-carboxylic acid

Cat. No.: B2646583
CAS No.: 1781895-01-9
M. Wt: 149.109
InChI Key: OHHJSTKTZABDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyrimidine (B1678525) Scaffolds in Synthetic and Medicinal Chemistry Research

Pyrimidine derivatives are fundamental to life, forming the basis of the nucleobases uracil, thymine, and cytosine, which are essential components of RNA and DNA. nih.govnewworldencyclopedia.org This biological significance has inspired chemists to explore the synthesis and application of a multitude of pyrimidine-based compounds. gsconlinepress.combohrium.com The pyrimidine ring system is considered a "privileged scaffold" in medicinal chemistry because its derivatives have demonstrated a wide spectrum of pharmacological activities. bohrium.commdpi.com These include anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. gsconlinepress.comnih.gov The versatility of the pyrimidine core allows for structural modifications that can fine-tune the biological activity of the resulting molecules. bohrium.comresearchgate.net

Overview of 5-Cyanopyrimidine-4-carboxylic Acid as a Versatile Synthetic Intermediate

This compound is a bifunctional molecule, possessing both a cyano (-CN) group and a carboxylic acid (-COOH) group attached to the pyrimidine ring. This dual functionality makes it an exceptionally versatile intermediate in organic synthesis. The carboxylic acid group can readily undergo reactions such as esterification and amidation, while the cyano group can be transformed into various other functional groups, including amines and amides. This allows for the construction of a diverse library of pyrimidine derivatives with tailored properties for specific applications, particularly in drug discovery. nih.gov

For instance, the carboxylic acid moiety can be coupled with various amines to form amides, a common structural motif in many pharmaceuticals. nih.gov Simultaneously, the cyano group can serve as a precursor for other functionalities or as a key interaction point with biological targets.

Historical Context of Pyrimidine Carboxylic Acid Chemistry

The study of pyrimidine chemistry dates back to the late 19th century. umich.edu Early research focused on the isolation and characterization of naturally occurring pyrimidines like the nucleobases. The synthesis of pyrimidine carboxylic acids gained momentum as chemists sought to create analogues of these natural products for biological evaluation. One of the foundational methods for pyrimidine synthesis is the Biginelli reaction, which involves the condensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) or a urea derivative. wikipedia.org Over the years, numerous other synthetic routes have been developed to access a wide range of substituted pyrimidine carboxylic acids. rsc.orgresearchgate.net Research published as early as 1941 in the Journal of the American Chemical Society detailed the synthesis and reactions of pyrimidine-5-carboxylic acid derivatives, highlighting the long-standing interest in this class of compounds. acs.org

Current Research Trends and Future Perspectives for the Compound

Current research on this compound and its derivatives is heavily focused on the development of new therapeutic agents. mdpi.comresearchgate.net Scientists are actively exploring its use in the synthesis of inhibitors for various enzymes implicated in diseases such as cancer and Alzheimer's disease. The unique electronic properties of the pyrimidine ring, coupled with the reactivity of the cyano and carboxylic acid groups, allow for the design of highly specific and potent inhibitors. nih.gov

Future perspectives for this compound are promising. The development of more efficient and sustainable synthetic methods for its production and derivatization is an ongoing area of research. beilstein-journals.org Furthermore, the exploration of its use in materials science, for example in the creation of novel polymers or functional materials, is an emerging field. The continued investigation of this versatile molecule is expected to lead to new discoveries in both medicine and materials science.

Scope and Research Imperatives in Contemporary Chemical Science

The study of this compound falls within the broader scope of heterocyclic chemistry and its application in drug discovery and development. researchgate.net Key research imperatives include:

Development of Novel Synthetic Methodologies: Creating more efficient, cost-effective, and environmentally friendly ways to synthesize and modify this compound and its derivatives. beilstein-journals.orgrsc.org

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of derivatives to understand how these changes affect their biological activity, leading to the design of more potent and selective drugs. researchgate.netnih.gov

Identification of New Biological Targets: Screening derivatives against a wide range of biological targets to uncover new therapeutic applications. nih.gov

Exploration of Non-Medical Applications: Investigating the potential of these compounds in areas such as agrochemicals and materials science. whiterose.ac.uk

The continued focus on these research areas will undoubtedly unlock the full potential of this compound as a valuable tool in chemical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3N3O2 B2646583 5-Cyanopyrimidine-4-carboxylic acid CAS No. 1781895-01-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyanopyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O2/c7-1-4-2-8-3-9-5(4)6(10)11/h2-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHJSTKTZABDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781895-01-9
Record name 5-cyanopyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Precursor Design

Direct Synthetic Approaches to 5-Cyanopyrimidine-4-carboxylic Acid

Direct synthetic strategies offer the potential for more efficient and atom-economical routes to the target molecule. These methods often involve the careful selection of starting materials that will ultimately form the pyrimidine (B1678525) ring with the required functionalities.

Hydrolysis and Saponification of Cyanopyrimidine Precursors

A common and straightforward method to obtain this compound is through the hydrolysis of its corresponding ester or amide precursors. This two-step process involves the initial synthesis of a cyanopyrimidine ester or amide, followed by hydrolysis to the carboxylic acid.

The hydrolysis of a nitrile (the cyano group) to a carboxylic acid can occur under either acidic or basic conditions. libretexts.org The process typically proceeds through an amide intermediate. libretexts.org Similarly, the saponification of an ester, which is the hydrolysis under basic conditions, is a standard transformation to yield a carboxylate salt, which is then acidified to produce the carboxylic acid. researchgate.netacs.org

For example, the hydrolysis of ethyl 2-chloropyrimidine-5-carboxylate can be a key step in a synthetic sequence. acs.org The reaction of a carboxylic acid with an amine in the presence of a coupling agent like PyBOP is a standard method for forming the amide bond, which can then be hydrolyzed. acs.org The hydrolysis of cyanopyridines, a related class of compounds, can be controlled to produce either the amide or the carboxylic acid as the major product. google.comgoogle.com Biocatalytic methods using whole bacterial cells have also been employed for the hydrolysis of nitriles to carboxylic acids, offering a mild and selective alternative to chemical methods. researchgate.net

Table 1: Examples of Precursors for Hydrolysis/Saponification
Precursor CompoundProductReagents and Conditions
Ethyl 5-cyanopyrimidine-4-carboxylateThis compound1. NaOH (aq) 2. HCl (aq)
5-Cyanopyrimidine-4-carboxamideThis compoundH₂SO₄ (aq), heat
Methyl 5-cyanopyrimidine-4-carboxylateThis compound1. LiOH (aq) 2. HCl (aq)

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates most or all of the atoms of the starting materials. tcichemicals.comrsc.org This approach is particularly valuable for creating molecular diversity and has been applied to the synthesis of various heterocyclic compounds, including pyrimidines.

A three-component reaction for the synthesis of 4,5-disubstituted pyrimidine derivatives has been reported, which involves the coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297), catalyzed by ZnCl₂. organic-chemistry.org Another example is the Biginelli reaction, which is a well-known three-component reaction for the synthesis of dihydropyrimidinones using a β-ketoester, an aromatic aldehyde, and urea (B33335). tcichemicals.com While not directly yielding this compound, these MCRs demonstrate the potential to construct the pyrimidine core in a single step. By carefully selecting the starting components, it is conceivable to design an MCR that would directly produce the target molecule or a close precursor. For instance, a reaction involving an aldehyde, an amine, an isonitrile, and a carboxylic acid (Ugi reaction) could potentially be adapted. mdpi.comnih.gov

Indirect Synthetic Routes and Functionalization Strategies

Indirect routes to this compound involve the initial synthesis of a pyrimidine ring that is subsequently functionalized. These strategies often rely on powerful transition-metal-catalyzed reactions to introduce the cyano and carboxylic acid groups.

Minisci Reaction for Halogenated Pyrimidine Carboxylic Acid Esters

The Minisci reaction is a radical-based C-H functionalization reaction that is particularly useful for the introduction of alkyl and acyl groups onto electron-deficient heterocycles like pyrimidines. chim.it This reaction has been successfully applied to the synthesis of 5-halopyrimidine-4-carboxylic acid esters. researchgate.netthieme-connect.comucla.edu

In a notable application, the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines was found to be highly regioselective, allowing for the one-step synthesis of ethyl 5-bromopyrimidine-4-carboxylate in significant quantities. researchgate.netthieme-connect.comucla.edu The reaction typically involves the generation of an alkoxycarbonyl radical from an alkyl pyruvate (B1213749) in the presence of an oxidant. This radical then attacks the protonated pyrimidine ring, leading to the formation of the desired ester. ucla.edu The reaction conditions, such as the choice of pyruvate ester (methyl vs. ethyl), can influence the conversion and isolated yield. ucla.edu This method provides a valuable precursor that can then be converted to this compound through subsequent cyanation and hydrolysis steps.

Table 2: Minisci Reaction for Pyrimidine Functionalization
SubstrateRadical PrecursorProductKey FeaturesReference
5-BromopyrimidineEthyl pyruvateEthyl 5-bromopyrimidine-4-carboxylateHigh regioselectivity, good yield thieme-connect.comucla.edu
5-ChloropyrimidineMethyl pyruvateMethyl 5-chloropyrimidine-4-carboxylateDemonstrates scope of halogenated pyrimidines ucla.edu

Palladium-Catalyzed Cross-Coupling Reactions in Pyrimidine Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are particularly useful for the functionalization of heterocyclic compounds, including pyrimidines.

The cyanation of aryl and heteroaryl halides is a common application of palladium catalysis. rsc.orgnih.govorganic-chemistry.org This reaction allows for the introduction of a cyano group onto a pre-existing pyrimidine ring. For instance, a 5-halo-pyrimidine-4-carboxylic acid ester, synthesized via a Minisci reaction, could be subjected to a palladium-catalyzed cyanation to introduce the cyano group at the 5-position. thieme-connect.comucla.edu Common cyanating agents include zinc cyanide (Zn(CN)₂) and potassium ferrocyanide. organic-chemistry.org The choice of ligand for the palladium catalyst is crucial for achieving high yields and functional group tolerance. organic-chemistry.org

Following the cyanation step, the ester group can be hydrolyzed to the carboxylic acid, completing the synthesis of this compound. Palladium catalysis can also be employed for other transformations, such as carbonylation reactions to introduce the carboxylic acid functionality directly. beilstein-journals.org

Utilization of Malonic Acid Derivatives as Starting Materials

The synthesis of pyrimidine rings often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. Malonic acid and its derivatives, such as malonates and malononitrile (B47326), are particularly versatile precursors for constructing the pyrimidine framework.

One common strategy involves the reaction of malonic acid derivatives with urea or thiourea (B124793) in the presence of a suitable condensing agent. For instance, new pyrimidine derivatives have been synthesized through a three-component Biginelli reaction involving dimethyl malonate, various aldehydes, and urea or thiourea, often facilitated by microwave irradiation. researchgate.net This approach highlights the utility of malonates in forming the pyrimidine core.

Furthermore, carbanionic residues derived from malonic acid derivatives can be employed in nucleophilic substitution reactions. google.com These carbanions, generated using a metal hydride like sodium hydride, can react with appropriately substituted pyrimidines to introduce functionalities at specific positions, which can then be further elaborated to yield the desired carboxylic acid and cyano groups. google.com A patent describes the use of malonic acid dinitrile as a starting material in a process to produce substituted pyrimidine carboxylic acids, underscoring its role in providing the carbon backbone for the C4 and C5 positions of the pyrimidine ring. google.com

The following table summarizes the use of various malonic acid derivatives in the synthesis of pyrimidine compounds.

Malonic Acid DerivativeReagentsReaction TypeProduct TypeReference
Dimethyl MalonateAldehydes, Urea/ThioureaBiginelli ReactionPyrimidine Derivatives researchgate.net
Malonic Acid DinitrileDimethylformamide chlorideCondensation4-Amino substituted pyrimidine-5-carboxylic acids google.com
Diethyl Malonate5-Amino-3-methylpyrazoleCondensation/CyclizationPyrazolo[1,5-a]pyrimidine-5,7-diol nih.gov

Approaches Involving 5-Halopyrimidine Intermediates

A prevalent and effective method for the synthesis of this compound involves the use of 5-halopyrimidine intermediates. The halogen atom at the 5-position serves as a versatile handle for introducing the cyano group through nucleophilic substitution reactions.

A common precursor is a 4,5-dihalopyrimidine, where the two halogen atoms exhibit differential reactivity, allowing for sequential and selective substitution. For example, the chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the one at C5. This reactivity difference enables the selective introduction of a nucleophile at C4, followed by the displacement of the C5-halogen with a cyanide source, typically a metal cyanide such as potassium cyanide or sodium cyanide.

In a multi-step synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a key step involves the chlorination of a dihydroxy-heterocycle with phosphorus oxychloride to yield a 5,7-dichloropyrazolo[1,5-a]pyrimidine. nih.gov This dichloro-intermediate then undergoes selective nucleophilic substitution. Similarly, the synthesis of 2-cyanopyrimidines has been achieved from 4,6-dichloro-2-(methylthio)pyrimidine, which is first converted to methoxy- or dimethoxypyrimidines. mdpi.com Subsequent chlorination at the 5-position with N-chlorosuccinimide (NCS) provides a 5-chloro intermediate, which can then be converted to the corresponding nitrile. mdpi.com

The table below illustrates the application of 5-halopyrimidine intermediates in synthetic sequences.

5-Halopyrimidine IntermediateReagentsKey TransformationProductReference
5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholine, K2CO3Selective nucleophilic substitution at C74-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine nih.gov
4,6-dimethoxy-2-(methylthio)pyrimidineN-Chlorosuccinimide (NCS)Electrophilic chlorination at C55-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine mdpi.com
4-chloro-6-methoxy-2-(methylsulfonyl)pyrimidineKCNNucleophilic displacement of sulfinate4-chloro-6-methoxypyrimidine-2-carbonitrile mdpi.com

Stereoselective Synthesis and Chiral Resolution (if applicable for derivatives)

While this compound itself is an achiral molecule, the development of stereoselective synthetic methods becomes crucial when it is incorporated into or used to synthesize chiral derivatives. The principles of asymmetric synthesis and chiral resolution are then applied to obtain enantiomerically pure or enriched products.

Stereoselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For instance, dynamic kinetic resolution driven by asymmetric transfer hydrogenation has been successfully employed for the synthesis of 4-substituted-cyclic sulfamidate-5-carboxylates. rsc.org This methodology could potentially be adapted for the stereoselective synthesis of pyrimidine derivatives bearing a stereocenter adjacent to the carboxylic acid group.

Another approach involves the stereoselective glycosylation of carboxylic acids. nih.gov While this has been demonstrated for a range of carboxylic acids, the extension of this methodology to this compound could provide access to novel chiral nucleoside analogues. nih.gov The stereoselectivity of such reactions is often influenced by factors such as the nature of the catalyst, the solvent, and the protecting groups on the sugar moiety. nih.gov

Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is another important technique. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography.

Development of High-Yielding and Atom-Economical Synthetic Protocols

The pursuit of efficiency in chemical synthesis has led to the development of high-yielding and atom-economical protocols for preparing pyrimidine derivatives. Atom economy, a concept central to green chemistry, emphasizes the maximization of the incorporation of all materials used in the process into the final product.

Multi-component reactions (MCRs) are a prime example of atom-economical processes, as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. The Biginelli reaction, a classic MCR for pyrimidine synthesis, continues to be adapted and improved. rsc.org For instance, efficient procedures for synthesizing tetrahydropyrimido[4,5-d]pyrimidine-diones have been reported through a Biginelli-type reaction in refluxing water, achieving excellent yields. rsc.org

The development of novel catalytic systems is also crucial for achieving high yields. A patent for the preparation of 2-methyl-4-amino-5-cyanopyrimidine describes a process with a high yield, suitable for industrial production. google.com Similarly, modifying reaction conditions, such as using more concentrated reaction mixtures, has been shown to significantly reduce reaction times and improve yields in the synthesis of methoxypyrimidines. mdpi.com

The following table provides examples of high-yielding synthetic methods for pyrimidine derivatives.

Reaction TypeCatalyst/ConditionsYieldKey AdvantageReference
Biginelli-type reactionCeric ammonium nitrate (B79036) (CAN) / refluxing waterExcellentOne-pot, multicomponent, environmentally friendly solvent rsc.org
Synthesis of 2-methyl-4-amino-5-cyanopyrimidineNot specifiedHigh (60-63%)Short process, suitable for industrialization google.com
Synthesis of methoxypyrimidinesConcentrated reaction mixture, elevated temperatureHighReduced reaction time mdpi.com

Green Chemistry Principles and Sustainable Synthesis of Pyrimidine Carboxylic Acids

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine carboxylic acids and their derivatives to minimize environmental impact. researchgate.netresearchgate.net This involves the use of safer solvents, renewable feedstocks, catalytic reagents, and energy-efficient reaction conditions. researchgate.net

One of the key strategies is the use of greener reaction media, with water being a particularly attractive solvent due to its low cost, non-toxicity, and non-flammability. jmaterenvironsci.com The synthesis of pyrano[2,3-d]pyrimidines has been successfully carried out in aqueous media, highlighting the potential for water-based pyrimidine synthesis. jmaterenvironsci.com Solvent-free reactions, or mechanochemistry, where reactions are conducted by grinding solids together, offer another sustainable alternative, reducing solvent waste and often leading to shorter reaction times and higher yields. ijpsr.com

Microwave-assisted synthesis is another green technique that has been widely applied to the synthesis of pyrimidine derivatives. jmaterenvironsci.com Microwave heating can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. ijpsr.com

The use of reusable catalysts is also a cornerstone of green chemistry. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly desirable. bohrium.com For example, a porous poly-melamine-formaldehyde (mPMF) has been used as a heterogeneous catalyst for the synthesis of dihydro- jmaterenvironsci.comijpsr.comCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidines under solvent-free conditions. researchgate.net

The following table summarizes the application of green chemistry principles in pyrimidine synthesis.

Green Chemistry PrincipleMethodologyExampleAdvantageReference
Use of Green SolventsReaction in aqueous mediaSynthesis of Pyrano[2,3,d]pyrimidines in water/ethanol (B145695) mixtureReduced toxicity, simple work-up jmaterenvironsci.com
Energy EfficiencyMicrowave-assisted synthesisSynthesis of pyrimidine derivativesShorter reaction times, higher yields jmaterenvironsci.comijpsr.com
CatalysisUse of reusable heterogeneous catalystsPorous poly-melamine-formaldehyde (mPMF) catalyzed synthesisCatalyst reusability, solvent-free conditions researchgate.net
Atom EconomyMulticomponent reactionsOne-pot synthesis of tetrahydropyrimido[4,5-d]pyrimidine-dionesReduced waste, fewer synthetic steps rsc.org

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the pyrimidine (B1678525) ring is a primary site for a range of chemical modifications, including ester formation, amidation, decarboxylation, and salt formation.

The conversion of the carboxylic acid group to an ester is a fundamental transformation. This can be achieved through several methods, most notably the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and typically an excess of the alcohol is used to drive the reaction towards the formation of the ester. masterorganicchemistry.com

For example, reacting 5-Cyanopyrimidine-4-carboxylic acid with ethanol (B145695) and an acid catalyst would yield ethyl 5-cyanopyrimidine-4-carboxylate. The mechanism proceeds through protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com

Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride, by reacting it with thionyl chloride or oxalyl chloride. ucla.edu This intermediate can then readily react with an alcohol to form the corresponding ester in high yield. ucla.edu

Transesterification, the conversion of one ester to another, can be performed under either acidic or basic conditions. masterorganicchemistry.com This involves reacting an existing ester of this compound with a different alcohol. Under basic conditions, the reaction proceeds via nucleophilic addition of an alkoxide ion to the ester's carbonyl group. masterorganicchemistry.com

Table 1: Common Esterification Methods

Method Reagents Conditions Product
Fischer Esterification Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) Heat, Reflux Ethyl 5-cyanopyrimidine-4-carboxylate

The carboxylic acid moiety can be readily converted into an amide bond, a key reaction in the synthesis of many biologically active molecules. The direct reaction of this compound with an amine requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.orgkhanacademy.org

A more common and milder approach involves the use of coupling reagents to activate the carboxylic acid. nih.govresearchgate.net These reagents transform the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the attack by an amine. youtube.com This method is central to peptide synthesis, where the activated carboxylic acid of one amino acid is coupled with the amino group of another. uni-kiel.deuniurb.it

A wide array of coupling reagents is available, each with specific applications and advantages.

Table 2: Selected Peptide Coupling Reagents

Reagent Class Examples Description
Carbodiimides Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) Commonly used for preparing amides from carboxylic acids. The byproduct from DCC is a precipitate, making it suitable for solution-phase reactions. youtube.compeptide.com
Onium Salts (Uronium/Aminium) HATU, HBTU, TBTU, BOP These reagents react faster and with less epimerization, making them highly effective for coupling sterically hindered or racemization-prone amino acids. uni-kiel.depeptide.comscribd.com

The general procedure involves mixing the carboxylic acid, an amine, and the coupling reagent, often in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). scribd.com For instance, coupling this compound with an amine like p-toluidine (B81030) in the presence of a coupling agent would yield N-(p-tolyl)-5-cyanopyrimidine-4-carboxamide.

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant reaction for pyrimidine carboxylic acids. The uncatalyzed decarboxylation of related compounds like 5-carboxycytosine (5caC) is known to be a slow process. nih.gov The mechanism is believed to proceed by the direct elimination of CO₂. nih.gov

Various methods can facilitate decarboxylation. organic-chemistry.org For aromatic carboxylic acids, copper-catalyzed protodecarboxylation is an effective protocol. afinitica.com This reaction often requires a ligand and is performed at elevated temperatures, sometimes assisted by microwave irradiation. afinitica.com Photoredox catalysis has also emerged as a mild method for the decarboxylation of carboxylic acids, which generates alkyl radicals that can be used in further synthetic transformations. researchgate.netmdpi.com These methods could potentially be applied to this compound to yield 5-cyanopyrimidine (B126568).

The stability of the pyrimidine ring and the electronic effect of the cyano group would influence the conditions required for decarboxylation. Studies on related pyrimidine derivatives show that the ease of decarboxylation is highly dependent on the substitution pattern of the ring. nih.gov

As a carboxylic acid, this compound can react with bases to form salts. With strong inorganic bases like sodium hydroxide (B78521), it will form the corresponding sodium carboxylate salt.

With organic bases, it can either form a salt or a co-crystal. acs.org The outcome is generally predicted by the difference in pKa values (ΔpKa) between the protonated base and the carboxylic acid. d-nb.infonih.gov

Salt Formation: If the ΔpKa is large (>3), a proton is typically transferred from the acid to the base, resulting in salt formation. nih.gov

Co-crystal Formation: If the ΔpKa is small (<0), a neutral hydrogen-bonded complex, known as a co-crystal, is usually formed. nih.gov

The region between a ΔpKa of 0 and 3 is an intermediate zone where either outcome is possible. d-nb.info Co-crystallization is a technique used in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients (APIs). nih.govnih.gov The interaction between the carboxylic acid of this compound and a suitable organic base, such as an aminopyrimidine, can lead to the formation of predictable hydrogen-bonding patterns, known as synthons. acs.orgresearchgate.net

Reactivity of the Cyano Group

The cyano (nitrile) group at the 5-position offers another handle for chemical modification, primarily through hydrolysis.

The cyano group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid under both acidic and basic conditions. libretexts.orgchemistrysteps.com This two-stage process is a common transformation for nitriles.

Acid-Catalyzed Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, first yields the corresponding amide (5-carbamoylpyrimidine-4-carboxylic acid). libretexts.orgyoutube.com Further heating in the acidic solution will hydrolyze the amide to the carboxylic acid, resulting in the formation of pyrimidine-4,5-dicarboxylic acid. chemistrysteps.comyoutube.com The mechanism begins with the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. chemistrysteps.com

Base-Catalyzed Hydrolysis: Heating the nitrile with an aqueous alkali solution, like sodium hydroxide, also proceeds through the amide intermediate. chemistrysteps.comyoutube.com The final product in the reaction mixture is the salt of the carboxylic acid (the disodium (B8443419) salt of pyrimidine-4,5-dicarboxylic acid). libretexts.org To obtain the free dicarboxylic acid, the solution must be acidified with a strong acid. libretexts.org The base-catalyzed mechanism is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.comyoutube.com

This hydrolysis pathway provides a synthetic route from this compound to pyrimidine-4,5-dicarboxylic acid, a potentially useful building block for further synthesis.

Table of Compounds Mentioned

Compound Name
This compound
5-cyanopyrimidine
5-Carbamoylpyrimidine-4-carboxylic acid
5-Carboxycytosine (5caC)
BOP reagent (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate)
Dicyclohexylcarbodiimide (DCC)
Diisopropylcarbodiimide (DIC)
N,N-Diisopropylethylamine (DIPEA)
Ethanol
Ethyl 5-cyanopyrimidine-4-carboxylate
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
Hydrochloric acid
N-(p-tolyl)-5-cyanopyrimidine-4-carboxamide
Oxalyl chloride
p-toluidine
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
Pyrimidine-4,5-dicarboxylic acid
Sodium hydroxide
Sulfuric acid
TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate)
Thionyl chloride

Nucleophilic Additions to the Nitrile Function

The nitrile group (C≡N) in this compound is a key site for nucleophilic attack, analogous to a carbonyl group but at a higher oxidation state. libretexts.orglumenlearning.com The electrophilic carbon atom of the nitrile is susceptible to attack by various nucleophiles, leading to a range of functional group transformations. libretexts.org These reactions typically involve the initial formation of an imine anion intermediate. libretexts.orglibretexts.org

Common nucleophilic additions to the nitrile moiety include:

Hydrolysis: In the presence of acidic or basic aqueous solutions, the nitrile group can be hydrolyzed. This reaction proceeds first to a carboxamide intermediate (5-(aminocarbonyl)pyrimidine-4-carboxylic acid) and, upon further hydrolysis, yields the corresponding dicarboxylic acid (pyrimidine-4,5-dicarboxylic acid). libretexts.orglumenlearning.comchemistrysteps.com Acid catalysis enhances the electrophilicity of the nitrile carbon by protonating the nitrogen atom, facilitating the attack of a weak nucleophile like water. lumenlearning.comchemistrysteps.com In base-catalyzed hydrolysis, the strong hydroxide nucleophile directly attacks the nitrile carbon. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which involves successive nucleophilic additions of hydride ions. libretexts.orglibretexts.orgchemistrysteps.com The reaction yields 5-(aminomethyl)pyrimidine-4-carboxylic acid. Due to the presence of the acidic carboxylic acid proton, a large excess of the hydride reagent would be required.

Organometallic Addition: Reagents such as Grignard reagents (R-MgX) can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. libretexts.org This reaction would also require careful management of the acidic proton on the carboxylic acid group, for instance, through protection or the use of excess organometallic reagent.

Table 1: Nucleophilic Additions to the Nitrile Group of this compound This table presents plausible transformations based on the general reactivity of nitriles. Specific experimental data for the parent compound may vary.

Reaction Type Reagent(s) Intermediate Product Final Product
Acidic Hydrolysis H₃O⁺, heat 5-(Aminocarbonyl)pyrimidine-4-carboxylic acid Pyrimidine-4,5-dicarboxylic acid
Basic Hydrolysis NaOH, H₂O, heat 5-(Aminocarbonyl)pyrimidine-4-carboxylic acid Pyrimidine-4,5-dicarboxylate
Reduction 1. LiAlH₄ 2. H₂O - 5-(Aminomethyl)pyrimidine-4-carboxylic acid
Grignard Addition 1. R-MgX 2. H₃O⁺ - 5-Acylpyrimidine-4-carboxylic acid

Transformations into Other Nitrogen-Containing Heterocycles

The nitrile functionality serves as a valuable synthon for the construction of other heterocyclic systems, particularly five-membered nitrogen-containing rings. A prominent example is the conversion of nitriles into tetrazoles. This transformation is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide, often in the presence of an ammonium salt or a Lewis acid. This reaction provides a direct route to synthesizing 5-(1H-tetrazol-5-yl)pyrimidine-4-carboxylic acid, a compound where the cyano group is replaced by a tetrazole ring. The nitrile group is also a precursor for other heterocycles like amidines and triazoles, further expanding the synthetic utility of the parent molecule. nih.gov

Electrophilic and Nucleophilic Substitutions on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic character is further amplified by the two strong electron-withdrawing groups at the C4 and C5 positions. Consequently, the ring is highly deactivated towards electrophilic aromatic substitution and strongly activated for nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr) at Pyrimidine Positions

Nucleophilic aromatic substitution is a cornerstone of pyrimidine chemistry. nih.gov For an SNAr reaction to occur on the this compound ring, a leaving group must be present at one of the ring's carbon positions, typically C2 or C6. While the parent compound lacks such a group, its derivatives, such as 2-chloro- or 6-chloro-5-cyanopyrimidine-4-carboxylic acid, would be excellent substrates for SNAr.

The reaction proceeds via the attack of a nucleophile on the electron-deficient ring, forming a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Subsequent expulsion of the leaving group restores the aromaticity of the ring. Recent studies suggest that many SNAr reactions on heterocyclic systems like pyrimidine may proceed through a concerted mechanism rather than a discrete two-step process. nih.gov A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the leaving group, allowing for diverse functionalization at the C2 or C6 positions.

Regioselective Functionalization and Derivatization

The electronic properties of the substituted pyrimidine ring dictate the regioselectivity of functionalization reactions. In SNAr, the substitution occurs exclusively at the carbon atom bearing the leaving group. For other reactions, such as C-H functionalization, the regiochemical outcome is governed by the combined directing effects of the ring nitrogens and the substituents.

The positions ortho and para to the ring nitrogens (C2, C4, C6) are the most electron-deficient and thus the most activated towards nucleophilic and radical attack. The existing cyano and carboxylic acid groups primarily exert their influence by further lowering the electron density of the entire ring system. In radical C-H functionalization reactions, such as the Minisci reaction, the incoming radical will preferentially attack the most electron-deficient positions that are not sterically hindered, which are typically the C2 and C6 positions. nih.govscispace.com

Radical Reactions and Their Synthetic Utility for Pyrimidine Functionalization

Radical reactions provide a powerful and complementary method for the functionalization of electron-deficient heterocycles like pyrimidine. libretexts.org The Minisci reaction is a particularly valuable tool, involving the addition of a nucleophilic alkyl radical to the protonated heteroaromatic ring. nih.govresearchgate.net

This reaction is highly effective for C-H alkylation of pyrimidines, bypassing the need for pre-functionalization with a leaving group. nih.gov The regioselectivity is high, with the radical preferentially attacking the electron-deficient C2, C4, or C6 positions. ucla.edu For a substrate like this compound, radical attack would be strongly favored at the C2 and C6 positions. The reaction is typically initiated by the oxidative decarboxylation of a carboxylic acid or via other radical generation methods. nih.gov The utility of this approach has been demonstrated in the synthesis of various functionalized pyrimidines, highlighting its importance for creating complex, pharmacologically relevant molecules. researchgate.netucla.edu

Derivative Chemistry and Structural Diversification

Design and Synthesis of Substituted 5-Cyanopyrimidine-4-carboxylic Acid Derivatives

The synthesis of derivatives from this compound often begins with the modification of its core functional groups. For instance, the carboxylic acid can be converted to its corresponding acid chloride, which then serves as a reactive intermediate for the synthesis of various amides and esters. A known process involves reacting dimethylamino methylene (B1212753) malonic acid dinitrile with dimethylformamide chloride to produce intermediate compounds that are then used to synthesize substituted pyrimidine (B1678525) carboxylic acid compounds. google.com

One documented synthesis involves the reaction of 1-dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium chloride, which can be converted to a 4-amino-5-cyanopyrimidine compound through ring closure with ammonia, followed by saponification of the cyano group to the carboxylic acid. google.com This highlights the stepwise approach to building complexity around the pyrimidine core.

Furthermore, the pyrimidine ring itself is amenable to substitution reactions. For example, in related pyrimidine systems, sequential displacement of chloride atoms via SNAr reactions or transition-metal-promoted cross-coupling reactions has been effectively used to introduce a variety of substituents. acs.org This approach allows for the systematic exploration of the chemical space around the pyrimidine scaffold.

A general pathway to substituted 5-cyanopyrimidine (B126568) derivatives can be envisioned starting from readily available precursors like malononitrile (B47326). Condensation of malononitrile with an amide-bearing group can lead to the formation of a 4-amino-5-cyanopyrimidine intermediate. scispace.comscialert.net This intermediate can then be further functionalized. For instance, the amino group can be modified, or the cyano group can be hydrolyzed to the carboxylic acid, providing a handle for further derivatization.

The following table illustrates examples of substituted pyrimidine derivatives and their synthetic precursors.

Derivative TypeStarting Material(s)Key Reaction(s)
4-Amino-5-cyanopyrimidineMalononitrile, FormamideCondensation
4-(Substituted-amino)-5-cyanopyrimidine4-Chloro-5-cyanopyrimidine, AmineNucleophilic Aromatic Substitution
5-Cyanopyrimidine-4-carboxamideThis compound, AmineAmide coupling

Pyrimidine Annulation and Formation of Fused Heterocyclic Systems

The reactivity of the cyano and adjacent groups on the this compound scaffold makes it an excellent precursor for annulation reactions, leading to the formation of various fused heterocyclic systems. These fused systems are of significant interest due to their presence in many biologically active molecules.

Pyrimido[4,5-d]pyrimidines represent a class of fused heterocycles that can be synthesized from 4-amino-5-cyanopyrimidine precursors. The general strategy involves the reaction of a 4-aminopyrimidine-5-carboxamide (B188243) with a 4-amino-5-cyanopyrimidine. rsc.org Another approach describes the cyclization of 5-cyano-4-(N,N-dimethylaminomethyleneamino)-2-methylthiopyrimidine with hydrazine (B178648) to form pyrimido[4,5-d]pyrimidines. srce.hr

A one-pot, three-component condensation of 6-[(dimethylamino)methylene amino] uracil, an aldehyde, and ammonium (B1175870) acetate (B1210297) in the presence of acetic acid provides a green and solvent-free route to dihydropyrimido[4,5-d]pyrimidines. scispace.comscialert.net This method highlights the efficiency of multicomponent reactions in building molecular complexity.

The synthesis of various substituted pyrimido[4,5-d]pyrimidines has been reported through different strategies:

From Alkyl Pyrimidine-carboxylates: Reaction of ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate with thiourea (B124793) yields a 1H-indolyl-dihydropyrimido[4,5-d]pyrimidinone. rsc.org

From 6-Amino-1,3-dialkyl-pyrimidine-2,4(1H,3H)-diones: Reaction with aryl aldehydes and urea (B33335) under microwave irradiation yields tetrahydropyrimido[4,5-d]pyrimidine-triones. rsc.org

Biginelli-type Reaction: A one-pot multicomponent reaction of aryl aldehydes, barbituric acid, and urea or thiourea can produce tetrahydropyrimido[4,5-d]pyrimidine-diones. rsc.org

The following table summarizes some synthetic routes to pyrimido[4,5-d]pyrimidines.

Starting MaterialsReaction TypeProduct
4-Aminopyrimidine-5-carboxamides and 4-amino-5-cyanopyrimidinesCondensation/CyclizationPyrimido[4,5-d]pyrimidines
6-[(dimethylamino)methylene amino] uracil, aldehyde, NH4OAcThree-component condensationDihydropyrimido[4,5-d]pyrimidines
Aryl aldehydes, barbituric acid, urea/thioureaBiginelli-type reactionTetrahydropyrimido[4,5-d]pyrimidine-diones

The versatility of cyanopyrimidine intermediates extends to the synthesis of other fused systems like pyridopyrimidines and triazinopyrimidines.

Pyridopyrimidines: The synthesis of pyridopyrimidine derivatives often involves the cyclocondensation of aminopyridine precursors. For example, tetrahydropyrido[2,3-d]pyrimidine-4,7-dione derivatives can be synthesized by the cyclocondensation of 2-oxo-pyridine-3,5-dicarbonitriles with formic acid. nih.gov Another route involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides to yield pyrimidino[4,5-d] rsc.orgCurrent time information in Bangalore, IN.oxazines, which can be precursors to pyridopyrimidines. bohrium.com

Triazinopyrimidines: While direct synthesis from this compound is less commonly documented in the provided results, the general principles of heterocyclic synthesis suggest that the cyano and carboxylic acid groups could be manipulated to react with appropriate nitrogen-containing reagents to form the triazine ring.

Isosteric Replacements and Bioisosterism in Pyrimidine Scaffold Design

Isosterism and bioisosterism are fundamental concepts in medicinal chemistry, where a functional group is replaced by another with similar physical or chemical properties to enhance biological activity or other desirable characteristics. u-strasbg.frnih.gov The pyrimidine scaffold of this compound is a prime candidate for such modifications.

The replacement of the carboxylic acid group with a bioisostere is a common strategy to improve pharmacokinetic properties. nih.govscience.gov For example, tetrazoles are recognized as bioisosteres for carboxylic acids. beilstein-journals.org Other potential replacements include phosphonic acids, phosphinic acids, and 3-hydroxyisoxazoles. nih.gov The choice of bioisostere depends on the desired physicochemical properties, such as acidity, lipophilicity, and metabolic stability. nih.gov

Scaffold hopping is a related concept where the core heterocyclic structure is replaced with a different scaffold while maintaining the key pharmacophoric features. u-strasbg.frresearchgate.net This can lead to the discovery of novel chemical series with improved properties. For the pyrimidine core, alternative heterocyclic systems could be explored that mimic its shape and hydrogen bonding capabilities.

The following table provides examples of bioisosteric replacements for the carboxylic acid group.

Original GroupBioisosteric ReplacementPotential Advantage
Carboxylic AcidTetrazoleImproved metabolic stability, altered pKa
Carboxylic Acid3-HydroxyisoxazolePlanar, acidic properties
Carboxylic AcidPhosphonic AcidIncreased polarity

Rational Modification of Substituents for Targeted Chemical or Biological Interactions

The systematic modification of substituents on the this compound scaffold is a key strategy in drug discovery to optimize interactions with biological targets. Structure-activity relationship (SAR) studies guide these modifications. core.ac.uk

For instance, in a series of pyrimidine-4-carboxamides, the nature of the substituents at different positions significantly influenced their inhibitory activity. acs.org The introduction of various amines at the carboxamide position and different groups on the pyrimidine ring allowed for the exploration of the binding pocket of the target enzyme. acs.org

Similarly, in a study of 4-aminopyrimidine-5-carbaldehyde (B100492) oxime derivatives, a quantitative structure-activity relationship (QSAR) analysis identified key molecular features responsible for their inhibitory activity. researchgate.net This information can be used to design more potent analogs. The introduction of different functional groups can modulate properties like hydrogen bonding, lipophilicity, and steric interactions, all of which are crucial for target binding. core.ac.uk

Scaffold-Based Chemical Library Synthesis and High-Throughput Screening Preparations

The pyrimidine scaffold is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active compounds. acs.orgnih.gov This makes this compound and its derivatives ideal starting points for the synthesis of chemical libraries for high-throughput screening (HTS). nih.govrsc.org

DNA-encoded library technology (DELT) is a powerful tool for generating and screening vast numbers of compounds. acs.orgnih.gov Pyrimidine-based scaffolds are well-suited for DELT, where each molecule is tagged with a unique DNA barcode. nih.gov The synthesis of such libraries often involves sequential reactions on a solid support or in solution phase, allowing for the rapid generation of millions of diverse compounds. nih.govacs.org

The general approach for library synthesis involves:

Scaffold Attachment: The pyrimidine scaffold is attached to a solid support or a DNA tag.

Iterative Chemistry: A series of reactions are performed in a combinatorial fashion, introducing a variety of building blocks at different positions on the scaffold.

Screening: The resulting library is screened against a biological target to identify hit compounds.

The use of this compound as a starting scaffold provides access to a rich chemical space for the discovery of new drug candidates. The ability to systematically modify the scaffold and its substituents allows for the creation of focused libraries tailored to specific biological targets.

Advanced Spectroscopic and Crystallographic Characterization

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for determining the precise atomic arrangement within a crystalline solid, offering a definitive map of the molecule's structure.

Conformational Analysis and Polymorphism Studies via X-ray Diffraction

Conformational analysis of 5-Cyanopyrimidine-4-carboxylic acid would focus on the rotational flexibility around the bond connecting the carboxylic acid group to the pyrimidine (B1678525) ring. While the pyrimidine ring itself is rigid, the orientation of the carboxyl group can vary. X-ray diffraction studies on different crystalline forms, or polymorphs, can reveal the existence of different conformers in the solid state. acs.orgacs.org Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of materials science and pharmaceuticals, and X-ray diffraction is the primary tool for its investigation. researchgate.net The study of polymorphism in related small molecules highlights how different conformations can lead to distinct crystal packing and, consequently, different physical properties. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing detailed information about the chemical environment of each atom.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for Complete Structural Characterization

A complete structural assignment of this compound in solution can be achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The ¹H NMR spectrum would be expected to show a distinct signal for the acidic proton of the carboxylic acid group, typically in the downfield region of 10-12 ppm. pressbooks.publibretexts.org The protons on the pyrimidine ring would appear as singlets or doublets depending on the specific substitution pattern, with chemical shifts influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups.

The ¹³C NMR spectrum would provide information on each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield shift (around 160-180 ppm), while the carbon of the cyano group would appear in the 115-125 ppm range. libretexts.org The signals for the pyrimidine ring carbons would also be observed at distinct chemical shifts.

2D NMR techniques are essential for unambiguously assigning all proton and carbon signals. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons in the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signal for each protonated carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the entire molecular skeleton. columbia.edu

Hypothetical ¹H NMR Data for this compound
Chemical Shift (ppm)
~13.0
~9.2
~9.0
Hypothetical ¹³C NMR Data for this compound
Chemical Shift (ppm)
~165
~160
~158
~155
~115
~110

Note: The data in the tables above is hypothetical and for illustrative purposes, based on typical chemical shifts for similar functional groups and heterocyclic systems.

Dynamic NMR Studies for Rotational Barriers or Conformational Exchange

Dynamic NMR (DNMR) is a technique used to study the rates of conformational exchange processes that are fast on the NMR timescale. For this compound, DNMR could potentially be used to investigate the rotational barrier around the C-C bond connecting the carboxylic acid group to the pyrimidine ring. researchgate.net By monitoring changes in the NMR spectrum at different temperatures, it is possible to determine the energy barrier for this rotation. Such studies provide valuable information about the conformational flexibility and dynamics of the molecule in solution.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and analyze the vibrational modes of a molecule. For this compound, these techniques provide a detailed fingerprint based on the vibrations of its constituent atoms and bonds.

The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its primary functional groups: the carboxylic acid, the cyano group, and the pyrimidine ring. The carboxylic acid group gives rise to a very broad and strong O-H stretching band, typically observed between 2500 and 3300 cm⁻¹. utdallas.edu This broadening is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers, which are common in the solid state. spectroscopyonline.com The carbonyl (C=O) stretching vibration appears as a very strong and sharp peak, generally in the region of 1700-1730 cm⁻¹. spectroscopyonline.com Its exact position can be influenced by conjugation with the pyrimidine ring.

The cyano (C≡N) group presents a sharp, medium-intensity absorption band in the 2220-2240 cm⁻¹ region. utdallas.edujocpr.com This peak is highly characteristic and often used for definitive identification. The pyrimidine ring itself contributes to a complex series of bands in the fingerprint region (below 1600 cm⁻¹), which includes C=C and C=N stretching vibrations, as well as various in-plane and out-of-plane bending modes. jocpr.com

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. While C=O and O-H stretches are visible in Raman spectra, the C≡N and pyrimidine ring breathing modes are often particularly strong and well-defined. mdpi.comnih.gov For instance, the symmetric stretching of the pyrimidine ring would be a prominent feature. In Surface-Enhanced Raman Spectroscopy (SERS), the signal can be greatly amplified by adsorbing the molecule onto a metallic surface, which can also provide information about the molecule's orientation relative to the surface. mdpi.comresearchgate.net

Computational methods, such as Density Functional Theory (DFT), are frequently used alongside experimental spectroscopy to assign vibrational modes accurately and to understand how intermolecular interactions, such as hydrogen bonding, influence the spectral features. mdpi.commdpi.com

Table 1: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500 - 3300 Strong, Very Broad
Cyano C≡N stretch 2220 - 2240 Medium, Sharp
Carboxylic Acid C=O stretch 1700 - 1730 Strong, Sharp
Pyrimidine Ring C=N, C=C stretches 1500 - 1600 Medium to Strong
Carboxylic Acid C-O stretch 1210 - 1320 Strong

Note: The exact positions of the peaks can vary based on the sample's physical state (solid, solution) and intermolecular interactions.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. The molecular formula for this compound is C₆H₃N₃O₂, giving it a monoisotopic mass of approximately 149.02 Da.

In techniques like Electrospray Ionization (ESI), which are well-suited for polar molecules containing acidic or basic sites, the compound is typically observed as a protonated molecule [M+H]⁺ with an m/z of 150.0, or as a deprotonated molecule [M-H]⁻ with an m/z of 148.0. The choice of positive or negative ion mode depends on the analysis conditions, though the carboxylic acid moiety makes it particularly amenable to analysis in negative ion mode. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. nih.gov

Electron Impact (EI) mass spectrometry would induce more extensive fragmentation, providing valuable structural information. The fragmentation pattern of this compound can be predicted based on its structure. Key fragmentation pathways would likely include:

Loss of CO₂ (44 Da): Decarboxylation is a very common fragmentation pathway for carboxylic acids, which would lead to a fragment ion corresponding to 5-cyanopyrimidine (B126568).

Loss of H₂O (18 Da): Elimination of water from the molecular ion.

Loss of HCN (27 Da): Expulsion of hydrogen cyanide from the pyrimidine ring or the cyano group is a characteristic fragmentation for nitrogen-containing heterocyclic compounds.

Loss of CO (28 Da): A common fragmentation pathway for carbonyl-containing compounds.

Analysis of these fragmentation patterns allows for the unambiguous identification of the compound and confirmation of its structural features.

Table 2: Predicted Mass Spectrometry Fragments for this compound

Ion Formula m/z (approx.) Likely Origin
[M-H]⁻ C₆H₂N₃O₂⁻ 148.0 Deprotonation of carboxylic acid
[M+H]⁺ C₆H₄N₃O₂⁺ 150.0 Protonation of a pyrimidine nitrogen
[M-CO₂]⁺/⁻ C₅H₃N₃⁺/⁻ 105.0 Loss of carbon dioxide from the molecular ion
[M-H₂O]⁺• C₆H₁N₃O⁺• 131.0 Loss of water from the molecular ion

Spectroscopic Probes for Studying Intermolecular Interactions in Solution and Solid State

Spectroscopic techniques are invaluable for investigating the non-covalent intermolecular interactions that govern the self-assembly, crystal packing, and solution-state behavior of this compound. These interactions are primarily driven by hydrogen bonding. mdpi.comnih.gov

In the solid state, carboxylic acids almost universally form centrosymmetric dimers via strong, complementary O-H⋯O hydrogen bonds between their carboxyl groups. spectroscopyonline.comrsc.org This dimerization can be readily observed using IR spectroscopy. The characteristic broad O-H stretching band (2500-3300 cm⁻¹) and a shift in the C=O stretching frequency compared to a theoretical monomer are definitive evidence of this interaction. spectroscopyonline.commdpi.com

Beyond dimerization, the nitrogen atoms of the pyrimidine ring and the nitrogen of the cyano group can act as hydrogen bond acceptors. nih.govscispace.com This allows for the formation of more complex supramolecular structures, or "synthons." nih.gov For example, a hydrogen bond could form between the carboxylic acid's OH group and a pyrimidine ring nitrogen (O-H⋯N). The presence and strength of these interactions cause measurable shifts in the vibrational frequencies of the involved groups. mdpi.comscispace.com Studies on analogous systems, such as aminopyrimidines co-crystallized with carboxylic acids, have demonstrated that the acid-pyrimidine hydrogen bond is a robust and predictable interaction that can direct crystal engineering. nih.govscispace.com

In solution, the extent of dimerization and solvation can be studied by monitoring spectroscopic changes as a function of concentration. rsc.org In dilute solutions in non-polar solvents, the sharp O-H stretching band of the monomeric form may become visible, while in concentrated solutions or the pure liquid, the broad band of hydrogen-bonded oligomers and dimers dominates. rsc.org The equilibrium between monomeric, dimeric, and other associated species in solution is highly dependent on the solvent and concentration, which can be quantitatively analyzed using IR and Raman spectroscopy. rsc.orgpsu.edu Advanced techniques combining spectroscopy with computational modeling, such as Car-Parrinello Molecular Dynamics (CPMD), can provide deeper insights into the dynamics of these hydrogen bonds, including the potential for proton sharing or transfer. mdpi.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-cyanopyrimidine-4-carboxylic acid at the atomic level. These methods provide a detailed picture of the molecule's electronic and geometric characteristics.

Density Functional Theory (DFT) Studies of Electronic Structure, Geometry, and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of pyrimidine (B1678525) and pyridine (B92270), DFT calculations, often at the B3LYP/6-31G level of theory, are employed to determine the equilibrium geometry and to understand the structure-activity relationship. researchgate.net These studies are crucial for correlating the biological activity of such compounds with quantum chemical descriptors like total energy. researchgate.net

The electronic structure of pyrimidine and pyridine derivatives is significantly influenced by the nature and position of their substituents. In the case of this compound, the electron-withdrawing cyano and carboxylic acid groups play a crucial role in shaping its electronic landscape. DFT studies on related compounds have shown that the π-conjugated system of the pyrimidine ring is a major contributor to the frontier molecular orbitals. While specific DFT data for this compound is not extensively published, the general principles derived from similar structures are applicable. For instance, DFT calculations on aminopyrimidines have revealed low barriers to amine group torsion and inversion, though averaging chemical shifts over these motions is relatively unimportant. acs.org

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction and Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is associated with the molecule's ability to donate electrons, while the LUMO represents its capacity to accept electrons. libretexts.orgnih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, with a larger gap indicating higher stability and lower reactivity. nih.gov

Calculation of Spectroscopic Parameters (NMR shifts, IR frequencies)

Computational methods, particularly DFT, are also used to predict spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Chemical Shifts: The calculation of nuclear magnetic resonance (NMR) chemical shifts using DFT has become a valuable tool for identifying geometric isomers and confirming molecular structures in solution. mdpi.com For pyrimidine derivatives, DFT calculations can help in assigning the signals in ¹H and ¹³C NMR spectra. libretexts.org For instance, the chemical shifts of protons and carbons are sensitive to the electronic environment, which is influenced by the electron-withdrawing cyano and carboxylic acid groups. ucl.ac.uklibretexts.org The calculated shifts are often scaled to better match experimental values. researchgate.net

IR Frequencies: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. DFT calculations can predict these frequencies, aiding in the interpretation of experimental IR spectra. For a carboxylic acid like this compound, the characteristic O-H stretching band is expected to be broad, appearing in the region of 3300-2500 cm⁻¹. orgchemboulder.comvscht.cz The C=O stretch of the carboxylic acid typically appears as an intense band between 1760 and 1690 cm⁻¹. orgchemboulder.com The C≡N stretch of the cyano group is expected in the 2260-2240 cm⁻¹ region. uc.edu DFT calculations on related molecules have shown good agreement between calculated and experimental IR spectra, confirming structural features like hydrogen bonding. semanticscholar.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the macroscopic behavior of this compound by simulating the interactions of a large number of molecules over time.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule and their corresponding energies. For this compound, rotation around the single bond connecting the carboxylic acid group to the pyrimidine ring is a key conformational variable. The planarity of the pyrimidine ring and the cyano group is generally maintained. Studies on similar molecules, such as 4-cyanopyridine (B195900) cocrystals, have explored different molecular arrangements and their influence on crystal packing. d-nb.infoacs.org Understanding the conformational preferences and the energy landscape is crucial for predicting the most stable structures and their potential interactions with other molecules.

Ligand-Target Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action. nih.gov

For 5-cyanopyrimidine (B126568) derivatives, docking studies have been instrumental in predicting their binding modes within the active sites of various enzymes and receptors. acs.orgmdpi.commdpi.comuran.ua For example, docking studies of 4-aryl-5-cyanopyrimidine NAMs (Negative Allosteric Modulators) with the mGlu₅ receptor revealed two possible binding poses, highlighting the importance of the 5-cyano group for potency. acs.org In these studies, the cyano group was predicted to either be buried within a pocket, potentially forming a hydrogen bond, or pointing towards the extracellular space. acs.org Similarly, docking studies of other cyanopyridine derivatives have shown their potential to bind to targets like VEGFR-2 and HER-2, with the binding modes and interactions correlating with their in vitro inhibitory activities. mdpi.com The docking scores, which estimate the binding affinity, help in ranking potential inhibitors. mdpi.comuran.ua

Molecular Dynamics Simulations for Dynamic Interactions and Stability

Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic interactions and assess the conformational stability of this compound and its derivatives within a biological environment, such as the binding site of a target protein. These simulations model the movement of atoms and molecules over time, governed by the principles of classical mechanics.

By placing the ligand (a derivative of this compound) into the active site of a protein, MD simulations can elucidate the stability of the ligand-protein complex. Researchers can monitor key metrics like the Root Mean Square Deviation (RMSD) of the ligand to understand its conformational stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. Such studies have been performed on related pyrimidine structures to confirm the stability of their binding modes. nih.govresearchgate.net

Furthermore, MD simulations are crucial for calculating the binding free energy, which is a critical indicator of ligand affinity. Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to estimate this energy by analyzing the simulation trajectory. These calculations can decompose the total binding energy into contributions from individual interactions, such as van der Waals forces, electrostatic interactions, and solvation energy. nih.gov This allows for the identification of key amino acid residues that are crucial for the binding and stability of the compound. nih.gov For instance, simulations can reveal critical hydrogen bonds or hydrophobic interactions between the pyrimidine core, the cyano group, or the carboxylic acid moiety and the protein's active site. researchgate.netnih.gov This detailed understanding of dynamic interactions is invaluable for optimizing lead compounds.

Table 1: Illustrative Binding Free Energy Decomposition from a Hypothetical MD Simulation

Energy Component Value (kcal/mol) Contribution to Binding
Van der Waals Energy -45.5 Favorable
Electrostatic Energy -20.1 Favorable
Polar Solvation Energy +28.3 Unfavorable
Apolar Solvation Energy -4.7 Favorable
Total Binding Free Energy -42.0 Strongly Favorable

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical and machine learning methods used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. For this compound and its analogues, QSAR can be instrumental in identifying the structural features that govern their therapeutic efficacy.

In a typical 3D-QSAR study, a series of pyrimidine derivatives with known biological activities (e.g., inhibitory concentrations, IC₅₀) are spatially aligned. Then, molecular fields (e.g., steric, electrostatic, hydrophobic) are calculated around the molecules. Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical model correlating the variations in these fields with the observed changes in biological activity. nih.govresearchgate.net

The resulting QSAR model can be visualized using contour maps, which highlight regions where specific properties are predicted to influence activity. nih.gov For example:

Green contours might indicate areas where bulky (sterically favored) substituents would increase activity.

Blue contours could show where electropositive groups are favored.

Red contours might highlight regions where electronegative groups are preferred.

These models serve as a predictive tool to estimate the activity of newly designed, yet unsynthesized, derivatives of this compound, thereby prioritizing synthetic efforts. researchgate.nettandfonline.com The statistical significance of a QSAR model is often evaluated by parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). nih.govresearchgate.net

Table 2: Example Statistical Parameters for a Hypothetical QSAR Model

Parameter Value Description
q² (Cross-validation) 0.55 Indicates good internal predictive ability.
r² (Non-cross-validation) 0.90 Shows a strong correlation between predicted and experimental activity.
SEE (Standard Error) 0.25 Low standard error of the estimate.
F-value 120.5 High F-statistic indicates a statistically significant model.

Prediction of Physical and Chemical Properties from First Principles

First-principles, or ab initio, quantum mechanical calculations allow for the prediction of a wide range of physical and chemical properties of this compound directly from the fundamental laws of physics, without reliance on experimental data. These methods, such as Density Functional Theory (DFT), provide deep insights into the molecule's electronic structure, which governs its geometry, stability, and reactivity.

Key properties that can be accurately predicted include:

Optimized Molecular Geometry: Determining the most stable 3D arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Charge Distribution: Mapping the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is vital for understanding intermolecular interactions, such as hydrogen bonding.

Spectroscopic Properties: Simulating vibrational (IR) and nuclear magnetic resonance (NMR) spectra to aid in the structural characterization of the compound and its derivatives.

These theoretical predictions are invaluable for understanding the intrinsic characteristics of the this compound scaffold before engaging in costly and time-consuming experimental synthesis and analysis.

Table 3: Hypothetical Properties of this compound Predicted from First Principles

Property Predicted Value Significance
HOMO Energy -7.2 eV Relates to electron-donating ability (ionization potential).
LUMO Energy -2.5 eV Relates to electron-accepting ability (electron affinity).
HOMO-LUMO Gap 4.7 eV Indicates high chemical stability.
Dipole Moment 3.5 D Suggests significant molecular polarity.
N-H Bond Length (acid) 1.02 Å Provides standard geometric data for further modeling.

Virtual Screening and De Novo Design of Pyrimidine Derivatives

Virtual screening and de novo design are cornerstone computational techniques in modern drug discovery, enabling the rapid exploration of vast chemical space to identify promising new molecules. nih.gov

Virtual Screening involves the computational screening of large libraries of existing compounds to find those that are likely to bind to a specific biological target. conicet.gov.ar Using the 3D structure of a target protein, docking algorithms can predict the binding pose and affinity of thousands or millions of compounds. For this compound, this process can be used to screen for derivatives that could act as inhibitors for specific enzymes, such as kinases. nih.govconicet.gov.ar The output is a ranked list of "hits" with the best-predicted binding scores, which can then be prioritized for experimental testing. This approach significantly accelerates the hit-identification phase of drug discovery. nih.gov

De Novo Design , on the other hand, involves building novel molecules from scratch. nih.gov Algorithms can "grow" molecules within the constraints of a protein's active site, starting from a small fragment or scaffold like this compound. These programs piece together molecular fragments to design novel structures that are predicted to have high affinity and specificity for the target. chimia.ch This approach allows for "scaffold hopping," where the core pyrimidine structure is modified to create entirely new chemical entities with potentially improved properties and novel intellectual property. chimia.ch

Both techniques leverage the structural information of the this compound core to efficiently design and identify next-generation derivatives for a wide range of therapeutic applications.

Applications As Chemical Building Blocks and in Materials Science

Role in Complex Organic Synthesis

The unique arrangement of functional groups in 5-cyanopyrimidine-4-carboxylic acid allows it to serve as a versatile precursor and intermediate in the synthesis of a wide range of organic molecules.

This compound is a key starting material for the synthesis of more complex heterocyclic systems. The cyano and carboxylic acid groups can be chemically transformed or can direct further reactions. For instance, the cyano group can undergo hydrolysis to a carboxyl group or be reduced to an amine, while the carboxylic acid can be converted to esters, amides, or acid chlorides, paving the way for a multitude of derivatives.

The pyrimidine (B1678525) core is fundamental to many biologically active compounds and fine chemicals. chemimpex.com Syntheses often involve the cyclization of intermediates derived from substituted pyrimidines. For example, 4-aminopyrimidine-5-carboxamides can react with 4-amino-5-cyanopyrimidines to create pyrimido[4,5-d]pyrimidines. rsc.org Similarly, processes have been developed to produce various 4-substituted-5-cyanopyrimidines, which can then be saponified to the corresponding carboxylic acids. google.com These pyrimidine derivatives are crucial in the production of agrochemicals and other fine chemicals. chemimpex.com

The reactivity of the cyano group is often exploited in cyclization reactions. The Thorpe-Ziegler ring cyclization is one such method used to form fused heterocyclic systems like furo[2,3-b]pyridines from nicotinonitrile precursors. ekb.eg This highlights the utility of the cyano group in constructing polycyclic aromatic systems.

Table 1: Examples of Heterocyclic Systems Derived from Cyanopyrimidine Precursors

Precursor TypeReaction TypeResulting HeterocycleReference
4-Amino-5-cyanopyrimidinesCyclizationPyrimido[4,5-d]pyrimidines rsc.org
4-Substituted-5-cyanopyrimidinesSaponificationPyrimidine-5-carboxylic acids google.com
NicotinonitrilesThorpe-Ziegler CyclizationFuro[2,3-b]pyridines ekb.eg
β-Arylidene malononitrile (B47326)One-pot reaction with CS₂Thieno[3,2-b]thiopyrano[2,3-b]pyrrols longdom.org

Intermediates in Multi-step Synthesis of Complex Molecular Architectures

Beyond being a direct precursor, this compound and its derivatives serve as critical intermediates in multi-step synthetic sequences for creating complex molecules. In these syntheses, the pyrimidine core is introduced early and then elaborated upon through a series of reactions.

Multi-step syntheses are common in the pharmaceutical industry for producing active pharmaceutical ingredients (APIs). rsc.orgmdpi.com For example, the synthesis of finasteride, a 4-azasteroid, involves a multi-step pathway starting from a carboxylic acid which undergoes oxidative cleavage and subsequent ring-closure reactions. rsc.orgacs.org While not directly involving this compound, this illustrates the type of complex synthesis where such a functionalized heterocycle would be a valuable intermediate. The development of continuous flow reactions has further streamlined these multi-step processes. rsc.org

The synthesis of substituted indoles can also proceed through multi-step pathways where functionalized intermediates are key. arabjchem.org The strategic placement of reactive handles, like the cyano and carboxyl groups on the pyrimidine ring, allows for sequential modifications, building molecular complexity step-by-step. The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in these synthetic routes. libretexts.org

Supramolecular Chemistry and Crystal Engineering

The distinct functional groups of this compound make it an excellent candidate for crystal engineering and the construction of supramolecular assemblies. Its ability to form predictable and robust non-covalent interactions is central to this application.

In crystal engineering, pyridines and pyrimidines are frequently used to form molecular complexes with carboxylic acids. researchgate.netscispace.com The interaction between the nitrogenous base and the carboxylic acid can result in either a neutral co-crystal or a salt, depending on the extent of proton transfer. researchgate.netrsc.org This outcome can often be predicted using the ΔpKa rule. rsc.orgd-nb.info

This compound, with its acidic carboxylic group and basic pyrimidine nitrogen atoms, can participate in the formation of such co-crystals. Pyrimidines are known to form well-defined synthons, such as hetero trimers and linear heterotetramers, with carboxylic acids. researchgate.netscispace.com

The compound is also a suitable organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials constructed from metal ions or clusters connected by organic ligands. wikipedia.orgd-nb.info The carboxylic acid group can coordinate with metal ions, while the pyrimidine ring and cyano group can provide additional coordination sites or functionalize the pores of the framework. wikipedia.orgd-nb.info The synthesis of MOFs often employs solvothermal or microwave-assisted methods. d-nb.info Iron-based MOFs, for example, are noted for the strong affinity of Fe³⁺ ions for carboxylate groups, leading to highly stable structures. frontiersin.org The use of pyrimidine-dicarboxylate ligands has led to the creation of MOFs with novel topologies. mdpi.com

The self-assembly of this compound into higher-order structures is governed by a hierarchy of non-covalent interactions, with hydrogen bonding playing a dominant role. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), while the pyrimidine ring contains nitrogen atoms that are effective hydrogen bond acceptors.

A common and robust interaction between a carboxylic acid and a pyrimidine base is the formation of a cyclic R₂²(8) ring motif. acs.orgresearchgate.netresearchgate.net This synthon involves a pair of hydrogen bonds, often between the carboxylic acid's O-H group and a ring nitrogen, and between an amino or C-H group on the pyrimidine and the carbonyl oxygen of the acid. acs.orgresearchgate.net The reliability of these synthons makes them valuable tools for designing specific crystal structures. psu.edu

Beyond the primary hydrogen bonds, other interactions such as π-π stacking between pyrimidine rings can further stabilize the resulting architecture. scispace.com The interplay of strong hydrogen bonds (like O-H···N and N-H···O) and weaker interactions dictates the final supramolecular assembly. rsc.orgnih.gov In some cases, halogen bonding can be employed alongside hydrogen bonding to direct the assembly of complex structures in a hierarchical fashion. nih.gov

Table 2: Common Hydrogen Bonding Motifs in Pyrimidine-Carboxylic Acid Systems

MotifDescriptionKey InteractionsReference
R₂²(8)A cyclic motif formed between the pyrimidine and carboxylic acid.O-H···N and N-H···O acs.orgresearchgate.netresearchgate.net
Hetero trimerAn assembly involving one acid and two pyrimidine molecules (or vice versa).O-H···N researchgate.netscispace.com
Linear HeterotetramerAn extended linear assembly of alternating acid and pyrimidine molecules.O-H···N researchgate.netscispace.comacs.org
π-π StackingInteraction between aromatic rings.Overlap of π-orbitals scispace.com

Applications in Specialty Polymers and Coatings (focus on chemical incorporation and properties)

The incorporation of this compound into polymer structures can impart desirable properties to the resulting materials. Its functional groups allow it to be chemically integrated into polymer chains, either as a monomer, a cross-linking agent, or a pendant group. For instance, the carboxylic acid can react with alcohols or amines to form polyester (B1180765) or polyamide linkages, respectively.

Heterocyclic compounds, particularly those rich in nitrogen like pyrimidine, are known to enhance the thermal stability and flame retardancy of polymers. The aromatic nature of the pyrimidine ring contributes to the rigidity of the polymer backbone, which can lead to materials with higher glass transition temperatures and improved mechanical strength.

In the field of coatings, the inclusion of such functional molecules can improve properties like adhesion, durability, and chemical resistance. chemimpex.com The polar cyano and carboxylic acid groups can enhance the affinity of a coating for various substrates through hydrogen bonding and other polar interactions. While specific examples detailing the use of this compound in polymers are not widespread in the reviewed literature, the application of similar compounds like 4-aminopyrimidine-5-carboxylic acid in specialty polymers and coatings suggests its potential. chemimpex.com The synthesis of high-performance polyamides, for instance, often involves the reaction of carboxylic acids with isocyanates, a process where this compound could potentially be employed. researchgate.net

Exploratory Applications in Diagnostic Agent Design (focus on chemical principles and probe development)

The unique structural arrangement of this compound, featuring both a cyano and a carboxylic acid group on the pyrimidine ring, presents an intriguing scaffold for the development of exploratory diagnostic agents. While extensive research specifically detailing the use of this exact molecule in diagnostic probe design is not widespread, the chemical principles inherent to its functional groups suggest a significant potential for creating sophisticated molecular tools for sensing and imaging.

The design of diagnostic probes often relies on the strategic incorporation of moieties that can either recognize a specific analyte or signal its presence. The this compound framework offers distinct advantages in this regard. The pyrimidine ring itself is a well-established pharmacophore found in numerous biologically active compounds and can serve as a core structure for building more complex molecules.

Chemical Principles in Probe Development

The development of diagnostic probes based on the this compound scaffold is primarily guided by the reactivity and properties of its cyano and carboxylic acid functionalities.

The Role of the Carboxylic Acid Group: The carboxylic acid at the 4-position is a versatile handle for bioconjugation. This functional group can be readily activated to form amide bonds with the amine groups of biomolecules such as peptides, proteins, or amino-modified oligonucleotides. This covalent attachment allows for the targeted delivery of the pyrimidine-based probe to specific cellular locations or to interact with particular biological targets. Furthermore, the carboxylate can participate in non-covalent interactions, such as hydrogen bonding, which can be crucial for the selective recognition of certain analytes.

The Influence of the Cyano Group: The electron-withdrawing nature of the cyano group at the 5-position significantly influences the electronic properties of the pyrimidine ring. This can be exploited in the design of fluorescent probes. The cyano group can act as a modulator of the fluorescence emission of a tethered fluorophore through photoinduced electron transfer (PET) mechanisms. In a "turn-on" fluorescent sensor, the interaction of the probe with its target analyte can disrupt the PET process, leading to a significant increase in fluorescence intensity. Conversely, in a "turn-off" sensor, binding could enhance quenching.

Probe Development Strategies

The synthesis of diagnostic probes from this compound would typically involve a multi-step process. A key strategy is the attachment of a signaling moiety, such as a fluorophore, to the pyrimidine scaffold. This can be achieved by forming an amide linkage between the carboxylic acid of the pyrimidine and an amine-functionalized fluorophore.

Another approach involves the chemical modification of the cyano group. While the cyano group is relatively stable, it can undergo specific chemical transformations to introduce other functionalities or to act as a reactive site in certain sensing mechanisms.

Table of Potential Probe Characteristics

Probe ComponentFunction in Diagnostic AgentPotential Advantage
This compoundCore scaffoldProvides a rigid framework and tunable electronic properties.
Carboxylic Acid GroupConjugation handle, recognition siteEnables attachment to biomolecules and participates in selective binding.
Cyano GroupModulator of electronic propertiesCan influence fluorescence through PET, enabling "on/off" switching.
Attached FluorophoreSignaling unitProvides a detectable signal (e.g., fluorescence) upon target binding.

The exploration of this compound as a foundational element in the design of novel diagnostic agents holds promise for the creation of highly specific and sensitive probes for a variety of biological and environmental analytes. Further research into the synthesis and characterization of such probes is warranted to fully realize their potential.

Mechanistic Insights into Biological Interactions Non Clinical Focus

Enzyme Inhibition Studies

Derivatives of the 5-cyanopyrimidine-4-carboxylic acid scaffold have been identified as potent inhibitors of several key enzymes. The following subsections explore the mechanisms of this inhibition and the specific enzyme targets that have been characterized.

Elucidation of Enzyme Inhibition Mechanisms

The inhibitory activity of compounds related to this compound has been characterized through kinetic studies, revealing various modes of action. For instance, in the case of xanthine (B1682287) oxidase inhibition by structurally similar compounds, a mixed-type inhibition mechanism has been proposed. nih.gov This mode of inhibition suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. nih.gov In competitive inhibition, the inhibitor vies with the substrate for the enzyme's active site. libretexts.org Conversely, a non-competitive inhibitor binds to a site other than the active site, reducing the enzyme's catalytic efficiency without preventing substrate binding. libretexts.org The specific mechanism is often dependent on the precise chemical structure of the derivative and the architecture of the enzyme's active or allosteric sites.

Identification and Characterization of Specific Enzyme Targets

Research has identified several enzymes as targets for inhibitors derived from cyanopyrimidine and related cyanopyridine structures. These enzymes play crucial roles in various cellular functions and disease pathways.

Xanthine Oxidase: Derivatives of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid have demonstrated potent inhibitory activity against xanthine oxidase, an enzyme pivotal in purine (B94841) metabolism and uric acid production. nih.gov Some of these derivatives exhibit IC₅₀ values in the nanomolar range, comparable to the established inhibitor febuxostat. nih.govmdpi.com

MAP Kinases (p38α): A novel class of 5-cyanopyrimidine-based compounds has been extensively investigated as inhibitors of p38α mitogen-activated protein (MAP) kinase. nih.govacs.org This enzyme is a key regulator of inflammatory responses. researchgate.net The inhibitory activity of these derivatives is potent, with low nanomolar enzymatic and cellular activity. nih.govacs.org

DNA Gyrase: The bacterial type II topoisomerase, DNA gyrase, is a validated target for antibacterial agents. whiterose.ac.ukresearchgate.net Pyridine-3-carboxamide (B1143946) derivatives have been shown to be potent inhibitors of DNA gyrase, specifically targeting the ATP-binding site of the GyrB subunit. whiterose.ac.uknih.gov This inhibition disrupts bacterial DNA replication and transcription. researchgate.net

Hydrolases (BACE1): Derivatives of 5-cyanopyridine-2-carboxylic acid have been identified as inhibitors of the hydrolase β-secretase 1 (BACE1). rcsb.org This enzyme is involved in the production of amyloid-β peptides, which are associated with Alzheimer's disease. rcsb.org Crystal structures of BACE1 in complex with these inhibitors have been resolved, providing detailed insights into their binding mode. rcsb.orgrcsb.org

The following table summarizes the inhibitory activities of various derivatives related to the this compound scaffold against these enzyme targets.

Enzyme TargetDerivative ClassObserved IC₅₀ ValuesReference(s)
Xanthine Oxidase2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids0.0181 µM to 0.5677 µM nih.gov
p38α MAP Kinase5-Cyanopyrimidine-based inhibitorsLow nanomolar nih.govacs.org
DNA GyrasePyridine-3-carboxamide inhibitors24 nM (against DNA gyrase) whiterose.ac.uk
BACE1 (Hydrolase)5-Cyanopyridine-2-carboxylic acid derivatives2.9 nM

Analysis of Ligand Binding Sites and Key Molecular Interactions with Active Site Residues

The efficacy of these inhibitors is rooted in their specific molecular interactions within the enzyme's binding pocket. X-ray crystallography and molecular docking studies have been instrumental in elucidating these interactions.

A recurring theme in the inhibition by cyanopyrimidine derivatives is the critical role of the cyano group. In the case of p38α MAP kinase inhibitors, X-ray crystallographic analysis has confirmed that the nitrogen atom of the 5-cyano group forms a direct hydrogen bond with the backbone NH of the methionine residue at position 109 (Met109). nih.govacs.org This interaction is a key anchor for the inhibitor within the active site.

For DNA gyrase inhibitors, co-crystallization studies have revealed the binding poses of pyridine-3-carboxamide compounds within the ATP site of the GyrB subunit. whiterose.ac.uk The carboxylic acid moiety of these inhibitors is crucial for their potent activity. nih.gov

In the context of hydrolase inhibition, the crystal structure of a 5-cyanopyridine-2-carboxylic acid derivative in complex with BACE-1 provides a detailed map of the interactions within the enzyme's active site. rcsb.org

The table below details some of the key molecular interactions observed for derivatives of this compound with their respective enzyme targets.

Enzyme TargetDerivativeKey Interacting Residue(s)Type of InteractionReference(s)
p38α MAP Kinase5-Cyanopyrimidine (B126568) derivativeMet109Hydrogen bond nih.govacs.org
DNA Gyrase BPyridine-3-carboxamide derivativeArg144Hydrogen bond / Salt bridge nih.gov
BACE15-Cyanopyridine-2-carboxylic acid derivativeNot specifiedNot specified rcsb.orgrcsb.org

Molecular Target Identification and Validation

Beyond direct enzyme inhibition, derivatives of this compound also modulate the function of other critical molecular targets, such as receptor proteins, thereby influencing cellular signaling pathways.

Interaction with Specific Receptor Proteins

Metabotropic Glutamate Receptor 5 (mGluR5): 4-Aryl-5-cyanopyrimidine derivatives have been identified as negative allosteric modulators (NAMs) of the mGluR5. nih.gov The 5-cyano group is considered crucial for the potency of this series of compounds. nih.govacs.org Computational modeling and site-directed mutagenesis studies have identified key residues within the allosteric binding pocket, such as P654, Y658, T780, W784, S808, and A809, that are critical for the affinity of these modulators. nih.gov The orientation of the cyano group within the binding pocket appears to be a determining factor for activity. nih.govacs.org

PYZR1 (Pyrazine 2-carboxylic acid receptor 1): The related compound, 5-cyanopyridine-2-carboxylic acid, has been found to bind to the cytosolic protein PYZR1. biosynth.com This interaction is thought to be a potential mechanism for its observed effects on fatty acid uptake. biosynth.com

Adenosine (B11128) A2A Receptor: Dicyanopyridine derivatives, which share the cyanopyridine motif, have been studied as ligands for the adenosine A2A receptor. nih.gov These compounds can act as partial agonists, and interestingly, minor structural modifications can convert them into inverse agonists. nih.gov Docking studies suggest that these ligands interact with key residues such as Asn253 and Glu169 in the binding pocket. nih.gov

Modulation of Cellular Pathways at a Molecular Level

The interaction of these compounds with their molecular targets can lead to the modulation of various cellular signaling pathways. For example, the inhibition of p38α MAP kinase by 5-cyanopyrimidine derivatives directly interferes with the inflammatory signaling cascade, which is known to regulate the biosynthesis of pro-inflammatory cytokines like TNF-α. researchgate.net Similarly, the modulation of mGluR5 by its allosteric modulators can impact glutamatergic neurotransmission. The binding of 5-cyanopyridine-2-carboxylic acid to PYZR1 suggests a role in modulating cellular metabolic pathways related to fatty acid transport. biosynth.com It is important to note that these discussions focus on the molecular-level interactions and pathway modulation without delving into efficacy data.

Structure-Activity Relationship (SAR) Elucidation for Biological Activity

The pyrimidine (B1678525) nucleus is a foundational scaffold in medicinal chemistry, valued for its structural versatility and presence in numerous bioactive compounds. researchgate.netbohrium.com Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the structural features of pyrimidine derivatives influence their biological activities. rsc.org These investigations allow researchers to identify the specific chemical modifications that enhance pharmacological efficacy. rsc.org Even minor alterations to the pyrimidine ring can significantly change its biological profile. bohrium.com

Rational Design of Biologically Active Pyrimidine Scaffolds

The rational design of pyrimidine-based compounds is a key strategy in the development of new therapeutic agents. mdpi.comnih.gov Pyrimidines are considered privileged scaffolds due to their wide range of biological activities and the numerous possibilities they offer for structural modification. bohrium.commdpi.com This versatility allows for the fine-tuning of their physicochemical properties and biological actions. rsc.org

Computational methods, such as molecular docking, are instrumental in the rational design process, helping to identify potential lead molecules. bohrium.com This approach is particularly valuable for developing molecules that can interact with multiple targets, a desirable trait for treating complex diseases. bohrium.com Scaffold hybridization, which involves combining the pyrimidine ring with other pharmacophoric fragments, is another effective strategy. This technique can enhance the molecule's ability to fit into the active site of a target enzyme. bohrium.comresearchgate.net

The synthesis of pyrimidine derivatives is highly flexible, permitting the introduction of a wide array of functional groups onto both the pyrimidine and any fused rings. rsc.org By modifying reaction conditions or using different reagents, chemists can incorporate diverse substituents at specific positions, which is critical for tailoring the compounds' properties for drug development. rsc.org For instance, the synthesis of pyrazolo[1,5-a]pyrimidines allows for varied substitutions on both the pyrazole (B372694) and pyrimidine rings, making it a valuable strategy in medicinal chemistry. rsc.org

Impact of Functional Group Modifications on Binding Affinity and Selectivity

Systematic SAR studies have provided significant insights into these relationships. For example, in pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, adding small hydrophobic groups at position 3 has been shown to significantly boost binding to the ATP pockets of kinases. rsc.org Conversely, for antimicrobial derivatives of the same scaffold, electron-withdrawing substituents at position 5 generally lead to improved antibacterial potency, possibly by enhancing penetration of bacterial cell walls. rsc.org

The specific placement and nature of substituents are critical. In a series of pyrimidine-4-carboxamides designed as enzyme inhibitors, the N-methylphenethylamine group was found to be important for inhibitory activity, with its complete removal leading to inactive compounds. acs.org The length of the alkyl chain connecting a phenyl group was also found to be optimal at two carbons (an ethylene (B1197577) linker). acs.org

The following table summarizes the impact of various substitutions on the inhibitory activity of pyrimidine-4-carboxamide (B1289416) analogues.

Compound Modification Observation Impact on Activity Reference
R₂ Group (N-phenethylamine moiety)
Removal of N-methylphenethylamineComplete loss of activityInactive acs.org
N-Methyl vs. N-HydrogenN-Methyl preferredIncreased potency acs.org
Alkyl chain lengthEthylene linker optimalReduced or increased length decreased potency acs.org
R₃ Group (at pyrimidine C2)
(S)-3-hydroxypyrrolidineCombined with (S)-3-phenylpiperidine at R₂10-fold increase in activity acs.org

Similarly, for pyrano[2,3-d]pyrimidine derivatives, specific substitutions led to potent inhibition of COX-2 activity, with IC₅₀ values as low as 0.04 µmol. rsc.org In another study, C-5 unsubstituted pyrimidine derivatives were found to be the most powerful inhibitors of PGE₂ generation, with one analog exhibiting an IC₅₀ value of 0.003 µM. rsc.org

The table below illustrates the structure-activity relationships of select pyrimidine derivatives as anti-inflammatory agents.

Compound/Derivative Target IC₅₀ Value Key Structural Feature Reference
Derivative 3bCOX-119.45 ± 0.07 µMPyrano[2,3-d]pyrimidine rsc.org
Derivative 4dCOX-223.8 ± 0.20 µMPyrano[2,3-d]pyrimidine rsc.org
Compound 5COX-20.04 ± 0.09 µmolSubstituted pyrano[2,3-d]pyrimidine rsc.org
Compound 6COX-20.04 ± 0.02 µmolSubstituted pyrano[2,3-d]pyrimidine rsc.org
Compound 32PGE₂ production0.003 µMC-5 unsubstituted pyrimidine rsc.org

These examples underscore the critical role of functional group manipulation in tailoring the biological activity of pyrimidine scaffolds. rsc.org

Mechanistic Studies of Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives often stem from their ability to interfere with essential microbial pathways that are absent in humans, making them selective targets. nih.gov

One of the primary mechanisms of action for pyrimidine-based antimicrobials is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for folic acid synthesis in bacteria. semanticscholar.org By acting as antifolate agents, compounds like trimethoprim (B1683648) disrupt this pathway, thereby inhibiting bacterial growth. semanticscholar.org

Another key target is the methylerythritol phosphate (B84403) (MEP) pathway, which is responsible for isoprenoid biosynthesis in many bacteria but not in mammals. nih.gov The enzyme 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), the fifth enzyme in this pathway, has been identified as a target for 2-amino-4-hydroxypyrimidine-5-carboxylate derivatives. nih.gov These compounds are designed to bind to the catalytically important zinc ion in the enzyme's active site through their 4-hydroxyl and 5-carboxylate groups, while other substituents interact with a lipophilic loop, enhancing binding. nih.gov

Molecular docking studies have further elucidated the molecular targets of pyrimidine derivatives. For instance, certain Schiff bases derived from 5-aminopyrazoles have been shown to be potent inhibitors of Staphylococcus aureus DNA gyrase and dihydrofolate reductase. nih.gov In other studies focusing on thieno[2,3-d]pyrimidine-4-carboxylic acid amides, the TrmD enzyme from Pseudomonas aeruginosa was identified as a potential target through molecular docking. nuph.edu.uauran.ua This enzyme is involved in tRNA modification and is essential for bacterial viability. The studies revealed that specific amides, such as N-(pyridin-4-yl)-5,6,7,8-tetrahydro researchgate.netbenzothieno[2,3-d]pyrimidine-4-carboxamide, exhibited a broad spectrum of antimicrobial activity, which was attributed to their interaction with this molecular target. nuph.edu.uauran.ua

Q & A

Q. What are the recommended synthetic routes for 5-Cyanopyrimidine-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves functionalization of pyrimidine scaffolds. A common approach is the nucleophilic substitution of a halogen atom (e.g., chlorine) at the 4-position of pyrimidine with a cyano group, followed by oxidation or hydrolysis to introduce the carboxylic acid moiety. Optimization includes:

  • Temperature control : Reactions at 80–100°C in polar aprotic solvents (e.g., DMF) improve cyano group incorporation .
  • Catalysts : Use of palladium catalysts for cross-coupling reactions to enhance yield .
  • pH adjustment : Hydrolysis steps may require acidic or basic conditions to stabilize intermediates .
    Characterize intermediates via TLC or HPLC to monitor progress .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity (e.g., cyano group at δ ~110–120 ppm in 13^13C) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ expected for C6_6H3_3N3_3O2_2).
  • HPLC : Assess purity (>95% for pharmaceutical intermediates) using C18 columns and UV detection at 254 nm .
  • FTIR : Confirm carboxylic acid (C=O stretch ~1700 cm1^{-1}) and cyano (C≡N ~2250 cm1^{-1}) functional groups .

Q. How should researchers handle safety concerns during experimental work with this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .
  • Waste disposal : Neutralize acidic residues before disposal in accordance with institutional guidelines .

Q. What are the solubility and stability profiles of this compound under varying conditions?

  • Solubility : Sparingly soluble in water; better solubility in DMSO or methanol. Pre-saturate solvents with nitrogen to prevent oxidation .
  • pH-dependent stability : Stable at pH 4–7; degrades under strong acidic/basic conditions. Monitor via UV-Vis spectroscopy for absorbance shifts .
  • Thermal stability : Decomposes above 150°C. Use differential scanning calorimetry (DSC) to determine melting points .

Advanced Research Questions

Q. How can this compound be leveraged in kinase inhibitor design?

The pyrimidine core serves as a bioisostere for adenine in ATP-binding pockets. Methodological steps include:

  • Docking studies : Use software like AutoDock Vina to predict binding affinity to kinase targets (e.g., EGFR, VEGFR) .
  • Structure-activity relationship (SAR) : Modify the cyano/carboxylic acid groups to enhance selectivity. For example, esterify the carboxylic acid to improve membrane permeability .
  • In vitro assays : Test inhibitory activity using kinase-Glo luminescent assays and validate with IC50_{50} calculations .

Q. How should contradictory spectroscopic data (e.g., NMR vs. mass spec) be resolved during characterization?

  • Replicate experiments : Confirm data consistency across multiple batches.
  • Advanced techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Isotopic labeling : Synthesize 15^{15}N-labeled analogs to clarify ambiguous peaks .
  • Collaborative validation : Cross-check data with independent labs or databases like NIST Chemistry WebBook .

Q. What computational strategies are effective for studying the reactivity of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways (e.g., nucleophilic attack sites) .
  • MD simulations : Analyze solvation effects in biological systems using GROMACS .
  • pKa prediction : Tools like MarvinSketch estimate ionization states to guide solubility optimization .

Q. How can this compound be utilized in synthesizing fused heterocyclic systems?

  • Cyclocondensation : React with hydrazines or thioureas to form pyrazolo[1,5-a]pyrimidines or thiazolo[4,5-d]pyrimidines .
  • Photocatalysis : Use visible-light-mediated reactions to construct C–N bonds for complex heterocycles .
  • Protecting groups : Temporarily mask the carboxylic acid with tert-butyl esters to direct reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.